N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a benzimidazole nucleus, which is an important pharmacophore in drug discovery . Compounds with this nucleus have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . They have shown interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Synthesis Analysis
The synthesis of this compound involves several steps. One method starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles in high yield . The reaction probably proceeds via a cyclocondensation mechanism .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a high solubility in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Scientific Research Applications
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth by interfering with cell division and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .
- This compound exhibits antibacterial and antifungal activities. It could be a valuable addition to the arsenal of antimicrobial agents, especially in the context of drug-resistant pathogens. Investigations into its mode of action and spectrum of activity are ongoing .
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide may modulate inflammatory responses. Researchers have observed its potential to suppress pro-inflammatory cytokines and reduce inflammation in experimental models. Such properties could be relevant for treating inflammatory diseases .
- Studies have explored the interaction of this compound with DNA. Its ability to bind to DNA molecules suggests potential applications in drug delivery, gene therapy, and diagnostics. Understanding its binding affinity and selectivity is crucial for harnessing this property .
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide exhibits antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Antioxidants play a vital role in maintaining cellular health and preventing oxidative damage .
- Elastase, an enzyme involved in tissue remodeling, is associated with various diseases. Some derivatives of this compound have been investigated for their elastase inhibitory potential. Targeting elastase could have implications in conditions like chronic obstructive pulmonary disease (COPD) and skin disorders .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Effects
DNA Binding and Interaction
Antioxidant Activity
Elastase Inhibition
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery . Given the wide range of activities shown by compounds with a benzimidazole nucleus, there may be potential for developing new drugs based on this compound .
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c26-20(21-25-17-7-3-4-8-18(17)27-21)22-14-11-9-13(10-12-14)19-23-15-5-1-2-6-16(15)24-19/h1-12H,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCFQYDJFSWROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide |
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